molecular formula C12H16N2O4 B4988463 N-(4-methoxy-2-nitrophenyl)-2-methylbutanamide

N-(4-methoxy-2-nitrophenyl)-2-methylbutanamide

Cat. No. B4988463
M. Wt: 252.27 g/mol
InChI Key: CMNIOKDUTCZQJB-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-methylbutanamide, commonly known as MNBA, is a synthetic compound that has gained significant attention in the field of scientific research. MNBA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been studied for its potential use in treating various medical conditions.

Mechanism of Action

MNBA acts as a selective inhibitor of the N-(4-methoxy-2-nitrophenyl)-2-methylbutanamide enzyme, which is responsible for the production of prostaglandins. By inhibiting this enzyme, MNBA reduces the production of prostaglandins, which can help alleviate inflammation and pain.
Biochemical and Physiological Effects:
MNBA has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, MNBA has also been shown to have anti-cancer effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which can help prevent the spread of cancer.

Advantages and Limitations for Lab Experiments

MNBA has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and its mechanism of action is well understood. However, MNBA also has limitations, including its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research involving MNBA. One area of interest is the development of MNBA analogs with improved solubility and bioavailability. Another area of interest is the use of MNBA in combination with other drugs to enhance its therapeutic effects. Finally, MNBA may also have potential as a diagnostic tool for detecting N-(4-methoxy-2-nitrophenyl)-2-methylbutanamide expression in cancer cells.

Synthesis Methods

MNBA can be synthesized through a multi-step process involving the reaction of 4-methoxy-2-nitroaniline with 2-methylbutanoyl chloride. The resulting compound is then purified through recrystallization to obtain MNBA in its pure form.

Scientific Research Applications

MNBA has been extensively studied for its potential use in treating various medical conditions, including cancer, inflammation, and pain. The compound has been shown to inhibit the production of prostaglandins, which are known to play a role in these conditions.

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-4-8(2)12(15)13-10-6-5-9(18-3)7-11(10)14(16)17/h5-8H,4H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNIOKDUTCZQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-2-nitrophenyl)-2-methylbutanamide

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